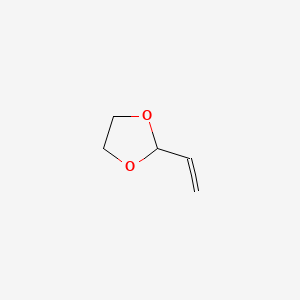

2-Vinyl-1,3-dioxolane

Description

Contextual Significance in Organic Synthesis and Polymer Science

2-Vinyl-1,3-dioxolane holds considerable importance as an intermediate in the synthesis of more complex organic molecules. smolecule.com The vinyl group serves as a handle for a variety of chemical transformations, including polymerization and cross-coupling reactions, where it can act as a vinyl donor. Hydrolysis of the dioxolane ring provides a pathway to unsaturated carbonyl compounds, further expanding its synthetic utility.

In the realm of polymer science, this compound is a key monomer. smolecule.com Its ability to undergo polymerization through its vinyl group allows for the creation of polymers with tailored properties. It can be homopolymerized or copolymerized with other vinyl monomers to produce materials with specific characteristics, such as enhanced thermal stability and mechanical strength. smolecule.com The polymerization can proceed through different mechanisms, including free radical and cationic pathways, offering control over the resulting polymer architecture.

Historical Trajectory of Research on Vinyl Dioxolane Compounds

Research into vinyl dioxolane compounds dates back to at least the mid-20th century. Early work, often documented in patent literature, focused on the synthesis and application of these compounds in coating applications. google.com For instance, U.S. Patent 3,010,923 describes substituted vinyl dioxolane compounds for use in coatings that can be applied in aqueous media. google.com The synthesis of related compounds like 2-methylene-1,3-dioxolane (B1600948) was being explored as early as 1969, with initial methods involving dehydrohalogenation of precursor molecules.

The study of the polymerization behavior of these monomers also has a long history. Isomerization polymerization of this compound using initiators like α,α′-azobisisobutyronitrile or gamma-ray irradiation was reported in 1967. acs.org Over the years, research has evolved to explore more controlled polymerization techniques, such as cationic ring-opening polymerization (CROP), to produce polymers with well-defined structures and properties. escholarship.orgmdpi.com The development of new synthetic methods, including radical vinylation techniques, has further expanded the accessibility and application of vinyl dioxolane compounds in modern chemical research. rsc.org

Chemical Properties and Reactivity

The distinct chemical behavior of this compound is dictated by its molecular structure, which includes a vinyl group attached to a five-membered cyclic acetal (B89532). This combination of functional groups imparts a unique reactivity profile, making it a subject of interest for various chemical transformations.

Synthesis and Characterization

A common and scalable method for the synthesis of this compound involves the acid-catalyzed acetal formation between acrolein and ethylene (B1197577) glycol. smolecule.comchemicalbook.com This reaction is often carried out at controlled temperatures to maximize the yield and minimize side reactions. smolecule.com Another significant synthetic route is the radical vinylation of 1,3-dioxolanes using vinyl bromides, which can proceed efficiently under optimized conditions with a radical initiator. rsc.org

The physical properties of this compound have been well-characterized. It is a colorless liquid at room temperature with a boiling point of approximately 115-116 °C. chemicalbook.comsigmaaldrich.com Its density is around 1.001-1.006 g/mL at 20-25 °C, and it has a refractive index of approximately 1.430. chemicalbook.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 115-116 °C |

| Density (at 25 °C) | 1.001 g/mL |

| Refractive Index (n20/D) | 1.4300 |

Polymerization Reactions

The vinyl group in this compound is the primary site for polymerization. The compound can undergo polymerization through several mechanisms, leading to polymers with diverse properties.

This compound can be polymerized via free radical pathways. This process involves the initiation of a radical species that adds to the vinyl group, followed by propagation to form a polymer chain. Free radical ring-opening polymerization (rROP) is a notable mechanism where the dioxolane ring can open, introducing ester or other functional groups into the polymer backbone. mdpi.comresearchgate.net This method offers a route to produce polyesters and other functional polymers. mdpi.com The extent of ring-opening versus simple vinyl addition can be influenced by the reaction conditions and the specific structure of the monomer. mdpi.com

Cationic polymerization, particularly cationic ring-opening polymerization (CROP), is a significant method for polymerizing this compound and related cyclic acetals. mdpi.com This process is typically initiated by Lewis or Brønsted acids, which activate the monomer. mdpi.com In the case of this compound, polymerization can proceed through the vinyl group or involve the ring-opening of the dioxolane moiety. CROP of related monomers like 1,3-dioxolane (B20135) is a well-established method for producing polyacetals. escholarship.orgmdpi.com The use of proton traps can be employed in cationic polymerizations to control the initiation from protic impurities and achieve higher molecular weight polymers. escholarship.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBHSBATGOQADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073334 | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-22-3 | |

| Record name | 2-Ethenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Vinyl 1,3 Dioxolane

Acetalization Reactions

Acetalization reactions represent a direct and common approach to the synthesis of 2-vinyl-1,3-dioxolane. This method involves the formation of a cyclic acetal (B89532) from an aldehyde and a diol.

The most conventional synthesis of this compound is the acid-catalyzed condensation of acrolein with ethylene (B1197577) glycol. smolecule.com This reaction is typically performed in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. To drive the reaction towards the product, the water formed during the reaction is continuously removed. organic-chemistry.org

A variety of acid catalysts can be employed, including solid acid catalysts and p-toluenesulfonic acid, which offers high regioselectivity. The reaction temperature is a critical parameter, with temperatures often kept below 50°C to minimize the decomposition of the product. smolecule.comgoogle.com In some continuous processes, the reaction is conducted at even lower temperatures, such as 5°C, in a loop reactor containing a fixed bed of a strongly acidic ion exchanger. chemicalbook.com

The reaction mixture, once freed from the catalyst, is typically purified by extraction and fractional distillation to isolate the this compound. google.comchemicalbook.com

| Reactants | Catalyst | Temperature (°C) | Key Features |

| Acrolein, Ethylene Glycol | Solid Acid Catalyst | < 50 | Minimizes decomposition. smolecule.comgoogle.com |

| Acrolein, Ethylene Glycol | p-Toluenesulfonic Acid | Not specified | High regioselectivity. |

| Acrolein, Ethylene Glycol | Strongly Acidic Ion Exchanger | 5 | Continuous process in a loop reactor. chemicalbook.com |

Radical Vinylation Reactions

Radical vinylation presents an alternative synthetic route to this compound, particularly for the introduction of a vinyl group at the 2-position of a pre-formed dioxolane ring.

This method involves the reaction of a 1,3-dioxolane (B20135) with a vinyl bromide, typically one bearing an electron-withdrawing group at the β-position, in the presence of a radical initiator. rsc.orgrsc.org Studies have shown that this approach can lead to good yields of 2-vinyl-1,3-dioxolanes. rsc.orgrsc.org

A notable radical initiator used in this process is di-tert-butylhyponitrite (DTBHN). rsc.org The reaction is generally carried out in a suitable solvent like acetonitrile (B52724) at elevated temperatures, for instance, 60°C. rsc.org The presence of a base, such as potassium carbonate, is also common in these reactions. rsc.org Research has demonstrated that the yield of the vinylated product can be significantly influenced by the specific reaction conditions and the nature of the substituents on both the dioxolane and the vinyl bromide.

| 1,3-Dioxolane Precursor | Vinyl Bromide | Radical Initiator | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Octyl-1,3-dioxolane | Methyl (E)-3-bromo-2-methylacrylate | DTBHN | K₂CO₃ | MeCN | 60 | 69 |

Data sourced from a study on radical vinylation of dioxolanes. rsc.org

The proposed mechanism for the radical vinylation of 1,3-dioxolane is a chain reaction involving several key steps. rsc.org

Initiation: A radical initiator, such as DTBHN, decomposes to generate initial radicals (e.g., tert-butoxy (B1229062) radicals). These radicals then abstract a hydrogen atom from the 2-position of the 1,3-dioxolane to form an α,α-dioxy radical. rsc.org

Propagation:

The resulting α,α-dioxy radical adds to the double bond of the vinyl bromide. rsc.org

This is followed by a β-elimination of a bromine radical from the adduct, which yields the this compound product. rsc.org

The liberated bromine radical then abstracts a hydrogen atom from another molecule of the 1,3-dioxolane, thereby regenerating the α,α-dioxy radical and continuing the chain. rsc.org

This addition/fragmentation sequence is a key feature of this synthetic methodology. rsc.org

Multi-Step Conversions from Precursors

Beyond direct condensation and radical vinylation, this compound can also be synthesized through multi-step sequences starting from other precursors.

While direct conversion of ketones to this compound is less common, a plausible synthetic route involves the use of brominated intermediates. For instance, a ketone can first be converted to its corresponding 1,3-dioxolane. Subsequent bromination at the 2-position, if a suitable hydrogen is present, could yield a 2-bromo-1,3-dioxolane (B144167) derivative. This brominated intermediate could then potentially undergo an elimination reaction to introduce the vinyl group. A related compound, 2-(bromomethyl)-2-methyl-1,3-dioxolane, is synthesized from 2-methyl-1,3-dioxolane-2-ethanol (B1585420) via bromination and serves as a methyl vinyl ketone equivalent, highlighting the utility of brominated dioxolanes as synthetic intermediates. evitachem.com

Another approach involves the α-bromination of β-keto esters or 1,3-diketones using reagents like bromodimethylsulfonium bromide. researchgate.net These brominated compounds are versatile intermediates in organic synthesis. rsc.org While not a direct route to this compound, this demonstrates the principle of using brominated carbonyl derivatives as precursors in more complex synthetic pathways.

Synthesis of 2-(β-Bromoethyl)-2-methyl-1,3-dioxolane as a Synthetic Equivalent

2-(β-Bromoethyl)-2-methyl-1,3-dioxolane serves as a valuable synthetic equivalent of methyl vinyl ketone. tandfonline.comtandfonline.com Several methods for its preparation have been developed to improve upon existing procedures.

One improved method involves the reaction of methyl vinyl ketone with bromotrimethylsilane (B50905). This is followed by treatment with p-toluenesulfonic acid and ethylene glycol, with the azeotropic removal of water, to produce the target compound in an 82% yield. tandfonline.com This approach has been shown to be general for the synthesis of β-bromo-ketals and acetals. tandfonline.com For example, the same procedure can convert acrolein to 2-(β-bromoethyl)-1,3-dioxolane in 83% yield and cyclohexenone to its corresponding β-bromo ketal in 79% yield. tandfonline.com

Detailed Synthetic Procedure using Bromotrimethylsilane: To a solution of bromotrimethylsilane in benzene (B151609) at 0°C, methyl vinyl ketone is added dropwise. The mixture is stirred at 0°C and then at room temperature. Ethylene glycol and a catalytic amount of p-toluenesulfonic acid are added, and the mixture is heated to remove water azeotropically. After workup, the crude β-bromo-ketal is obtained. tandfonline.com

Another reported method involves the treatment of methyl vinyl ketone with ethylene glycol and 48% aqueous hydrobromic acid, which results in a 45-58% yield of the product. tandfonline.com A different strategy begins with 4-hydroxy-2-butanone (B42824) and ethylene glycol, using a weak acid catalyst, to form 2-methyl-1,3-dioxolane-2-ethanol in a 90% isolated yield. researchgate.net This intermediate is then brominated using dibromotriphenylphosphorane (prepared in situ from triphenylphosphine (B44618) and bromine) to afford 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) in a 75% isolated yield. researchgate.net

A more traditional approach involves adding methyl vinyl ketone dropwise to a cold, HBr-saturated solution of ethylene glycol. prepchem.com After warming to room temperature and extraction, the product is isolated by vacuum distillation. prepchem.com

Derivatization Strategies for Analogous Vinyl-Dioxolane Structures

The core structure of this compound can be modified to create a range of analogous compounds with different ring sizes or heteroatoms, expanding its utility in synthesis.

Synthesis of 2-Vinyl-1,3-dioxane Compounds

The six-membered ring analogs, 2-vinyl-1,3-dioxanes, are typically synthesized through the condensation of acrolein with 1,3-propanediol (B51772) or its derivatives. google.comorgsyn.org

A process for producing these compounds efficiently involves contacting a liquid mixture of acrolein and a 1,3-propanediol with a solid cation exchange resin in its acid form, such as a perfluoro sulfonic acid resin. google.com The reaction can be conducted at temperatures ranging from -20°C to 100°C, with a preferred range of 10°C to 60°C. google.com This method allows for high conversion rates of acrolein and can be run in a continuous mode using a fixed-bed reactor. google.com

Table 1: Synthesis of 2-Vinyl-1,3-dioxane Compounds via Cation Exchange Resin

| Diol Compound | Catalyst | Temperature | Acrolein Conversion (%) | Resulting Dioxane |

| 1,3-Propanediol | Rexyn 101 H | Room Temp | 82 | 2-Vinyl-1,3-dioxane |

| 2-Methyl-1,3-propanediol | Rexyn 101 H | Room Temp | 92 | 2-Vinyl-5-methyl-1,3-dioxane |

Data sourced from a patented process. google.com

A related bromo-analog, 2-(2-bromoethyl)-1,3-dioxane, which is a useful three-carbon synthon, can be prepared by bubbling gaseous hydrogen bromide through a solution of acrolein in dichloromethane, followed by the addition of 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid monohydrate. orgsyn.orgorgsyn.org This procedure yields the product in 65% after vacuum distillation. orgsyn.orgorgsyn.org

Preparation of 2-Oxo-2-vinyl-1,3,2-dioxaphospholanes

The synthesis of vinyl phosphonates containing a five-membered dioxaphospholane ring has been achieved through a two-step procedure developed by Maffei and Buono. organic-chemistry.org This methodology provides good yields and avoids complex starting materials. organic-chemistry.org

The first step is a transesterification reaction between a diol (such as ethylene glycol or pinacol) and diethyl phosphite (B83602). This reaction produces a cyclic phosphite with high purity (72-96% yield). organic-chemistry.org

The second step involves a palladium-catalyzed coupling reaction between the cyclic phosphite and vinyl bromide. organic-chemistry.org This Hirao-type reaction effectively forms the phosphorus-carbon bond, yielding the final 2-oxo-2-vinyl-1,3,2-dioxaphospholane product. organic-chemistry.orgnih.gov The yields for this coupling step are reported to be in the range of 63-78%. organic-chemistry.org These compounds have potential applications in polymer chemistry and as intermediates in various organic reactions. organic-chemistry.org

Table 2: Two-Step Synthesis of 2-Oxo-2-vinyl-1,3,2-dioxaphospholanes

| Step | Reaction Type | Reactants | Catalyst | Yield (%) |

| 1 | Transesterification | Diol + Diethyl phosphite | None specified | 72-96 |

| 2 | Palladium Coupling | Cyclic phosphite + Vinyl bromide | Palladium complex | 63-78 |

Data sourced from Maffei, M. & Buono, G. (2003). organic-chemistry.org

Polymerization Mechanisms and Kinetics of 2 Vinyl 1,3 Dioxolane

Homopolymerization Pathways

The homopolymerization of 2-vinyl-1,3-dioxolane can proceed through several distinct mechanisms, leading to polymers with varied structural units. The primary modes of polymerization involve reactions of the exocyclic double bond and/or the cleavage of the dioxolane ring.

In 1,2-addition polymerization, the reaction proceeds exclusively through the vinyl group, leaving the 1,3-dioxolane (B20135) ring intact as a pendant group on the polymer backbone. This pathway is characteristic of conventional vinyl polymerization. Cationic initiation has been shown to produce pure 1,2-addition polymers from structurally related cyclic ketene (B1206846) acetals. epa.gov For these monomers, initiators such as sulfuric acid (H₂SO₄), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) have been successfully employed. epa.gov

A significant challenge in the polymerization of cyclic monomers containing vinyl or methylene (B1212753) groups is the competition between 1,2-vinyl addition and ring-opening polymerization. nih.gov In the case of radical polymerization of cyclic ketene acetals, for instance, the 1,2-vinyl addition pathway is a known competing reaction that results in a polymer with intact cyclic acetal (B89532) units, rather than the polyester (B1180765) structure formed via ring-opening. nih.gov

Acetal ring-opening polymerization involves the cleavage of one of the carbon-oxygen bonds within the 1,3-dioxolane ring. This process is a key feature of the polymerization of cyclic acetals and can be initiated by various means. researchgate.net The parent compound, 1,3-dioxolane (DOL), is known to be susceptible to ring-opening reactions, including polymerization and isomerization. researchgate.net

For this compound, photopolymerization has been shown to induce ring-opening. tandfonline.com Under photoirradiation, the molecule can decompose into a cyclic acetal radical, which then undergoes a rapid β-scission of the dioxolane ring to form an ester radical. tandfonline.com This ester radical can then initiate the polymerization of the vinyl groups, though the resulting polymer may have a low molecular weight due to degradative chain transfer. tandfonline.com Radical ring-opening polymerization (rROP) of vinyl-substituted cyclic monomers is a recognized route to creating polymers with heteroatoms in the main chain, such as polyesters. mdpi.com

| Initiator Type | Primary Mechanism | Resulting Polymer Structure |

| Cationic (e.g., BF₃, TiCl₄) | 1,2-Vinyl Addition | Poly(vinyl)-backbone with pendant dioxolane rings |

| Photochemical | Acetal Ring-Opening | Polymer with ester linkages initiated by ring scission |

| Radical | Competition between 1,2-addition and Ring-Opening | Mixture of structures or predominantly one, depending on conditions |

In some instances, the ring-opening process is coupled with a molecular rearrangement. This type of mechanism is often driven by the formation of a more stable intermediate species. For example, in the radical polymerization of related compounds like 2-methylene-4-phenyl-1,3-dioxolane, a facile isomerization polymerization occurs. researchgate.net This process is understood by considering the relative stability of the initially formed radical and the rearranged radical that results from it. researchgate.net

Similarly, the polymerization of 4,7-dihydro-2-methylene-1,3-dioxepine proceeds through a quantitative radical ring-opening that is followed by an isomerization of the resulting allyl radical in what is described as a concerted process. hanrimwon.com The driving force for such processes is typically the release of ring strain and the subsequent formation of a more stable radical intermediate. hanrimwon.com

Isomerization polymerization is a phenomenon where the propagating species undergoes rearrangement to a more stable structure before adding the next monomer unit. This leads to a polymer structure that is an isomeric form of the monomer. The radical polymerization of 2-vinyl-3-(β-phenyl)-vinyloxirane provides a clear example of this process; the initiator radical attacks the vinyl group, and the resulting radical intermediate immediately rearranges to a more stable allyl radical through C-C bond scission in the oxirane ring. hanrimwon.com

For cyclic acetals, isomerization can also compete with polymerization. The isomerization of 1,3-dioxolane, for example, leads to the formation of ethyl formate. researchgate.net Early research identified the occurrence of isomerization polymerization specifically for this compound when initiated by α,α′-azobisisobutyronitrile or by γ-ray irradiation. acs.org The radical-induced isomerization polymerization of 2-methylene-4-phenyl-1,3-dioxolane is particularly facile due to the stability gained in the rearranged radical intermediate. researchgate.net

Initiation Systems in Polymerization

The choice of initiator is critical in directing the polymerization of this compound toward a specific pathway. Lewis acids are particularly effective and versatile initiators for both vinyl addition and ring-opening polymerization of vinyl ethers and cyclic acetals.

Lewis acids are common initiators for the cationic polymerization of vinyl ethers and the ring-opening polymerization of cyclic ethers. researchgate.netnih.gov A cationic initiator works by transferring charge to a monomer, creating a carbenium ion that propagates the polymer chain. nih.gov

In the context of 1,3-dioxolane and its derivatives, Lewis acids can effectively initiate ring-opening polymerization. researchgate.netrsc.org For instance, salts like LiPF₆ can decompose to generate PF₅, a strong Lewis acid that reacts with trace water to form an acid that triggers the ring-opening polymerization of 1,3-dioxolane (DOL). rsc.org Other potent Lewis acid initiators for DOL polymerization include Al(OTf)₃, BF₃, and various metal cations like Mg²⁺ and Al³⁺. rsc.orgrsc.org The catalytic activity of these metal cations can be influenced by the coordinating ability of their counter-anion; weakly coordinating anions lead to faster polymerization. rsc.org

Lewis acids are also used to initiate the 1,2-vinyl addition polymerization of related monomers. epa.gov Strong Lewis acids like BF₃·OEt₂ have been used since the 1940s to catalyze vinyl ether polymerization, often at low temperatures (−78 °C), to produce stereoregular polymers. nih.gov The polymerization can be controlled by using a base-stabilized Lewis acid catalyst system, where the purpose of the Lewis acid is to ionize an initiator adduct to generate the propagating cations. google.com To prevent unwanted initiation from protic impurities, a non-nucleophilic proton trap such as 2,6-di-tert-butylpyridine (B51100) is often employed in these cationic polymerizations. escholarship.org

| Lewis Acid Initiator | Associated Monomer/System | Polymerization Type | Key Findings/Conditions |

| BF₃·OEt₂ | Vinyl Ethers | Cationic Addition | Used at low temperatures (-78 °C) for stereoregular polymers. nih.gov |

| TiCl₄, BF₃ | Cyclic Ketene Acetals | Cationic 1,2-Addition | Yields pure 1,2-addition polymers. epa.gov |

| LiPF₆, Al(OTf)₃ | 1,3-Dioxolane (DOL) | Cationic Ring-Opening | LiPF₆ can decompose to form the strong Lewis acid PF₅, which initiates polymerization. rsc.org |

| Mg²⁺, Al³⁺ salts | 1,3-Dioxolane (DOL) | Cationic Ring-Opening | Cations act as Lewis acid catalysts; reaction rate is dependent on the counter-anion. rsc.org |

| Et₁.₅AlCl₁.₅ | Dodecyl Vinyl Ether (DDVE) | Living Cationic | Used with an initiator adduct (AA-IBVE) for controlled polymerization. google.com |

Photopolymerization Studies

The photopolymerization of this compound (VDO) can be initiated without a conventional radical initiator through photoirradiation. tandfonline.comtandfonline.com This process involves the decomposition of VDO upon photoirradiation, leading to the formation of a cyclic acetal radical. This radical species is unstable and rapidly undergoes a β-scission of the dioxolane ring, which transforms it into an ester radical. tandfonline.comtandfonline.com This ester radical is the species responsible for initiating the vinyl polymerization of VDO. tandfonline.comtandfonline.com

The generation of the ester radical from the cyclic acetal group is a key step in this photoinitiation process. tandfonline.com The active hydrogen atom situated between the two oxygen atoms in the 1,3-dioxolane ring is abstracted, forming a radical that subsequently rearranges to a more stable ester radical through photoirradiation. tandfonline.com It is this ester radical that then attacks the vinyl groups of other VDO monomers, thereby initiating the polymerization chain reaction. tandfonline.com

Spectroscopic analysis of the resulting polymer confirms this mechanism. The presence of a carbonyl group absorption band at 1735 cm⁻¹ in the infrared spectrum, along with peaks corresponding to the cyclic acetal and vinyl groups, supports the occurrence of both polymerization and the ester formation. tandfonline.com Furthermore, ¹H-NMR spectra of the polymer show signals attributed to the protons of the open ester structure, in addition to the expected signals from the polymerized vinyl backbone and the intact cyclic acetal groups. tandfonline.com

A significant kinetic feature of the photopolymerization of this compound is the occurrence of degradative chain transfer involving the allylidene group. tandfonline.comtandfonline.com This process has a pronounced effect on the polymerization, resulting in a very low rate of polymerization and a low molecular weight of the final polymer. tandfonline.comtandfonline.com Chain transfer reactions involving allylic hydrogens are known to hinder the formation of high molecular weight polymers in free radical polymerizations. chimia.ch

Conventional Radical Initiator Systems (e.g., Azobisisobutyronitrile)

This compound can also be polymerized using conventional radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN). google.comoup.com AIBN is a common thermal initiator that decomposes upon heating to generate free radicals, which then initiate polymerization. pubcompare.ai For instance, the polymerization of 2-vinyl-4-acryloxy-1,3-dioxolane has been successfully carried out at 60°C using AIBN as the initiator. oup.com Similarly, copolymerizations involving 2,2-dimethyl-4-vinyl-1,3-dioxolane (B1608206) have been initiated with AIBN at 70°C. google.com The use of such initiators is a standard method for achieving radical polymerization of vinyl monomers. fujifilm.com

Copolymerization Behavior and Reactivity Ratios

This compound (VDO) undergoes alternating copolymerization with maleic anhydride (B1165640) (MA). dergipark.org.trresearchgate.net This behavior is attributed to the formation of a charge-transfer complex between the electron-donor monomer (VDO) and the electron-acceptor monomer (MA). dergipark.org.trcmu.edu In this type of copolymerization, the monomers tend to add to the growing polymer chain in a regular alternating sequence, regardless of their initial concentrations in the monomer feed. rsc.orgacs.org

The structure and composition of the resulting poly(MA-alt-VDO) have been characterized using methods such as FTIR-ATR and NMR spectroscopy. dergipark.org.trresearchgate.net The formation of an alternating copolymer is supported by the observation that these two monomers are non-homopolymerizable under the chosen reaction conditions. dergipark.org.tr

| Monomer 1 | Monomer 2 | Copolymerization Type | Key Feature |

| This compound | Maleic Anhydride | Alternating | Formation of a charge-transfer complex |

This table summarizes the alternating copolymerization behavior of this compound with Maleic Anhydride.

The radical copolymerization of cyclic acetals containing a vinyl group with acrylonitrile (B1666552) (AN) has been investigated. For example, the copolymerization of 2-vinyl-4-acryloxy-1,3-dioxolane (VADO) with acrylonitrile at 60°C yielded monomer reactivity ratios of r₁(VADO) = 0.89 and r₂(AN) = 0.95. oup.com Reactivity ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (crosspropagation). a-star.edu.sg When the product of the reactivity ratios (r₁r₂) is close to 1, as in this case (0.8455), it suggests a nearly ideal random copolymerization, where the monomers are incorporated into the polymer chain in a random fashion. sapub.org

In a related study, the radical copolymerization of 2-methyl-2-vinyl-1,3-dioxolane with acrylonitrile was also explored. tandfonline.comscispace.com The copolymerization of 2-phenyl-4-methylene-1,3-dioxolane with acrylonitrile, initiated by photolysis, readily produced a copolymer where the composition of the two monomer units did not vary significantly with changes in the feed ratio. hanrimwon.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type |

| 2-Vinyl-4-acryloxy-1,3-dioxolane | Acrylonitrile | 0.89 | 0.95 | 0.8455 | Nearly Ideal Random |

This table presents the reactivity ratios for the radical copolymerization of a this compound derivative with acrylonitrile.

Copolymerization with Styrene (B11656) and Methacrylate (B99206) Derivatives

The copolymerization of vinyl cyclic acetals, such as derivatives of this compound, with common vinyl monomers like styrene and methacrylates allows for the synthesis of polymers with pendant dioxolane groups. These groups can introduce specific properties, such as altered polarity and the potential for post-polymerization modifications.

Research into the copolymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA), a methacrylate monomer bearing a pendant dioxolane group, with styrene has been conducted using free radical-initiated solution polymerization. tandfonline.com The composition of the resulting copolymers was determined through elemental analysis, and the reactivity ratios were calculated to understand the incorporation tendency of each monomer. tandfonline.com

Using the Fineman-Ross method, the reactivity ratios were found to be r_PDMMA = 0.201 ± 0.042 and r_St = 0.441 ± 0.220. tandfonline.com The Kelen-Tüdös method yielded values of r_PDMMA = 0.183 ± 0.001 and r_St = 0.34 ± 0.002. tandfonline.com Since both reactivity ratios are less than one, the system exhibits a tendency towards alternation, with the formation of a copolymer where the monomers are distributed with some regularity along the polymer chain. tandfonline.com The thermal properties of these copolymers are influenced by the bulky dioxolane side groups, which lead to an increase in the glass transition temperature (Tg). The homopolymer of PDMMA has a high Tg of 132°C. tandfonline.com

The copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related cyclic ketene acetal, has been extensively studied with various vinyl monomers, including styrene and methyl methacrylate (MMA). researchgate.netresearchgate.net These studies provide insights into how cyclic acetal and ketene acetal monomers behave in radical copolymerizations, often leading to the incorporation of degradable linkages into the polymer backbone. researchgate.net

Table 1: Copolymerization Data for (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA) with Styrene

| Monomer 1 | Monomer 2 | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Calculation Method |

|---|---|---|---|---|

| PDMMA | Styrene | 0.201 ± 0.042 | 0.441 ± 0.220 | Fineman-Ross tandfonline.com |

| PDMMA | Styrene | 0.183 ± 0.001 | 0.34 ± 0.002 | Kelen-Tüdös tandfonline.com |

Cationic Copolymerization with Other Cyclic Acetals (e.g., 1,3-Dioxolan-4-ones)

Cationic polymerization offers a distinct pathway for the copolymerization of vinyl monomers and cyclic acetals, proceeding through concurrent vinyl-addition and ring-opening mechanisms. acs.org Studies involving vinyl acetate (B1210297) (VAc), a monomer with resonance-based cationic polymerizability, provide a model for the behavior of this compound. When copolymerized with comonomers that have little to no ability to homopolymerize, such as 1,3-dioxolan-4-ones, VAc can produce alternating copolymers through frequent crossover reactions. acs.orgosaka-u.ac.jp

For instance, the cationic copolymerization of VAc with 2,5-dimethyl-1,3-dioxolan-4-one, catalyzed by GaCl₃, resulted in an alternating copolymer with a number-average molecular weight (Mn) of 6.4 × 10³ g/mol . acs.orgosaka-u.ac.jp This occurs because the 1,3-dioxolan-4-one (B8650053) opens to generate a carbocation adjacent to an oxygen atom but does not readily homopolymerize, forcing a crossover reaction with the VAc monomer. acs.org

Furthermore, copolymerizations of VAc with certain cyclic acetals can lead to the formation of branched copolymers. acs.org This branching is believed to occur through the abstraction of the acetoxy group from the hemiacetal ester moiety within the polymer main chain, which generates a new carbocationic site for monomer addition. acs.orgosaka-u.ac.jp In contrast, the copolymerization of 2-chloroethyl vinyl ether (CEVE) with 2-methyl-1,3-dioxolane (B1212220) (MDOL) using a SnCl₄-based initiating system proceeded in a highly controlled manner with frequent crossovers and almost no homopropagation of the MDOL, highlighting the influence of the cyclic acetal structure on the polymerization behavior. acs.orgresearchgate.net

Table 2: Cationic Copolymerization of Vinyl Acetate (VAc) with 1,3-Dioxolan-4-one Derivatives

| Comonomer 1 | Comonomer 2 | Catalyst | Resulting Structure | Mn (g/mol) |

|---|---|---|---|---|

| VAc | 2,5-dimethyl-1,3-dioxolan-4-one | GaCl₃ | Alternating Copolymer acs.orgosaka-u.ac.jp | 6,400 acs.orgosaka-u.ac.jp |

| VAc | 1,3-Dioxane (B1201747) | GaCl₃ | Branched Copolymer acs.org | >100,000 (portion) acs.orgosaka-u.ac.jp |

Radical Ring-Opening Copolymerization of Related Cyclic Ketene Acetals

The radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) is a versatile and powerful method for synthesizing polyesters and for introducing degradable ester linkages into the backbone of conventional vinyl polymers. rsc.orgresearchgate.net This technique combines the advantages of radical polymerization, such as tolerance to various functional groups and mild reaction conditions, with the ability to create polymers containing heteroatoms in the main chain. rsc.org

The mechanism of rROP for a CKA involves the addition of a radical to the exocyclic double bond. rsc.org This is followed by a ring-opening reaction, which is driven by the release of ring strain, to form a more stable open-chain radical and an ester functionality in what will become the polymer backbone. researchgate.net However, this pathway competes with a non-ring-opening 1,2-vinyl addition, which results in a ring-retained acetal unit in the polymer chain. rsc.orgnih.gov The extent of ring-opening versus vinyl addition depends on the monomer structure, reaction temperature, and other polymerization conditions. nih.gov

The integration of controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), with the rROP of CKAs has enabled the synthesis of well-defined, degradable polymers with controlled molecular weights, narrow dispersities, and complex architectures. chinesechemsoc.orgnih.gov

RAFT polymerization has been successfully used in the copolymerization of CKAs like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with maleimides to produce alternating copolymers with a high incorporation of degradable units. acs.orgnih.gov This controlled process also allows for the synthesis of block copolymers, such as P(MPDL-alt-NEtMI)-b-polystyrene, by sequential monomer addition. researchgate.net Similarly, nitroxide-mediated polymerization (NMP) has been employed to copolymerize CKAs with methacrylate derivatives, with MPDL showing a unique ability to act as a controlling comonomer while simultaneously inserting degradable ester linkages. frontiersin.org The copolymerization of CKAs with various vinyl monomers using CRP techniques often faces challenges due to large differences in monomer reactivity ratios, which can lead to compositional drift. chinesechemsoc.org However, careful selection of comonomers, such as the use of electron-poor pentafluorophenyl methacrylate with electron-rich CKAs, can lead to near-alternating sequences. chinesechemsoc.org

A primary advantage of the rROP of CKAs is the ability to introduce ester functionalities directly into the carbon-carbon backbone of vinyl polymers. rsc.org This strategy transforms traditionally non-degradable materials, like polyethylene (B3416737) or polymethacrylates, into materials that can be broken down under specific conditions, such as hydrolysis in basic or acidic environments. researchgate.netchinesechemsoc.org

The copolymerization of a CKA with a conventional vinyl monomer results in a statistical or gradient distribution of ester linkages along the polymer chain. rsc.orgnih.gov The presence of these hydrolytically labile ester groups provides breakpoints in the otherwise stable polymer backbone, allowing the material to degrade into smaller, lower molecular weight fragments. acs.orgfrontiersin.org The degradability can be tuned by controlling the amount of CKA incorporated into the copolymer. For example, copolymers of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and MPDL have shown predictable molar mass reductions upon hydrolysis, which correlate directly with the initial MPDL content in the monomer feed. frontiersin.org This approach is a significant step toward designing polymers for biomedical applications or addressing plastic waste accumulation. rsc.orgrsc.org

The combination of rROP of CKAs with controlled radical polymerization techniques provides a pathway to complex, non-linear polymer architectures that are also degradable. Specifically, hyperbranched and star polymers have been synthesized using these methods. researchgate.netliverpool.ac.uk

One synthetic strategy involves a two-step RAFT polymerization. liverpool.ac.uk First, a hyperbranched core is created by copolymerizing a methacrylate monomer with a divinyl cross-linker. researchgate.net In a subsequent step, this hyperbranched macro-chain transfer agent is used to initiate the chain extension with a mixture of monomers, including a CKA like 2-methylene-1,3-dioxepane (MDO) and other methacrylates. researchgate.netliverpool.ac.uk This approach results in the formation of star hyperbranched polymers where degradable polyester segments, derived from the rROP of the CKA, are incorporated into both the core and the linear corona arms. researchgate.netliverpool.ac.uk These advanced structures possess stimuli-responsive properties and main-chain degradability, making them suitable for sophisticated applications such as triggered release systems in the biomedical field. liverpool.ac.uk

Chemical Reactivity and Transformation Studies of 2 Vinyl 1,3 Dioxolane

Hydrogenolysis Reactions

Hydrogenolysis of 2-vinyl-1,3-dioxolane involves the cleavage of the dioxolane ring through the action of reducing agents. The reaction pathways and product distribution are highly dependent on the specific reagent used and the reaction conditions.

Reductive Ring Opening by Hydride Reagents (e.g., LiAlH4)

The reaction of this compound with lithium aluminum hydride (LiAlH4) leads to a reductive ring opening. cdnsciencepub.comcdnsciencepub.com In diethyl ether at room temperature, or in di-n-propyl ether or 1,2-dimethoxyethane (B42094) (DME) at room temperature or reflux, this compound is quantitatively reduced to α-propenyl β-hydroxyethyl ether. cdnsciencepub.com This transformation occurs through the addition of a hydride to the β-carbon of the vinyl group, which is followed by the opening of the dioxolane ring and a migration of the double bond. cdnsciencepub.comcdnsciencepub.com

The reaction is sensitive to the substitution pattern on the vinyl group. Alkyl substituents on the vinyl group of this compound significantly slow down the rate of hydrogenolysis by LiAlH4 in dialkyl ethers at room temperature. cdnsciencepub.comcdnsciencepub.com However, at the reflux temperature of di-n-propyl ether (90°C), these substituted derivatives undergo hydrogenolysis to yield the β,γ-unsaturated alkyl β-hydroxyethyl ether. cdnsciencepub.com In refluxing DME (80°C), the primary product is the α,β-unsaturated alkyl β-hydroxyethyl ether. cdnsciencepub.com

In contrast, using a combination of aluminum chloride (AlCl3) and LiAlH4, or other aluminum-based hydrides like AlH2Cl and AlH3, results in a different outcome. cdnsciencepub.com With these reagents in diethyl ether at room temperature, this compound is reduced to the β,γ-unsaturated alkyl β-hydroxyethyl ether. cdnsciencepub.com This is attributed to the hydride ion adding to the C-2 position of the dioxolane ring. cdnsciencepub.com

| Reagent | Substrate | Solvent | Temperature | Major Product | Reference |

| LiAlH4 | This compound | Diethyl ether, di-n-propyl ether, or DME | Room Temp or Reflux | α-Propenyl β-hydroxyethyl ether | cdnsciencepub.com |

| LiAlH4 | 2-(Alkyl-substituted vinyl)-1,3-dioxolane | di-n-propyl ether | 90°C | β,γ-Unsaturated alkyl β-hydroxyethyl ether | cdnsciencepub.com |

| LiAlH4 | 2-(Alkyl-substituted vinyl)-1,3-dioxolane | DME | 80°C | α,β-Unsaturated alkyl β-hydroxyethyl ether | cdnsciencepub.com |

| AlH2Cl or AlH3 | This compound | Diethyl ether | Room Temp | β,γ-Unsaturated alkyl β-hydroxyethyl ether | cdnsciencepub.com |

Regioselectivity and Product Distribution in Ring Cleavage

The regioselectivity of the ring cleavage in substituted dioxolanes is a critical aspect of their reactivity. In the case of 2,4-disubstituted-1,3-dioxolanes, hydrogenolysis with a mixture of LiAlH4 and AlCl3 shows a preference for the cleavage of one C-O bond over the other. cdnsciencepub.com For cis isomers of 2,4-dimethyl-1,3-dioxolane (B1139871) and 2-ethyl-4-methyl-1,3-dioxolane, the cleavage of the C2-O1 bond is favored over the C2-O3 bond by a ratio of at least 15 to 1. cdnsciencepub.com Conversely, for the trans isomers, this ratio is approximately 1 to 2. cdnsciencepub.com

Studies on the reductive ring opening of carbohydrate-derived 1,3-dioxane (B1201747) acetals, which are structurally related to dioxolanes, have also provided insights into the factors governing regioselectivity. researchgate.net The choice of hydride reagent and the presence of coordinating groups on the substrate can influence which C-O bond is cleaved. researchgate.net For instance, the Cl2AlH-mediated ring-opening of 2-substituted cis-4-methyl-5-trifluoromethyl-1,3-dioxolanes proceeds with regioselective cleavage of the O1–C2 bond. researchgate.net

Catalyzed Isomerization Processes

Ruthenium Complex-Catalyzed Isomerization of Vinyl Dioxolanes

Ruthenium complexes are effective catalysts for the isomerization of olefins. nih.govcaltech.edu While specific studies focusing solely on the ruthenium-catalyzed isomerization of this compound are not extensively detailed in the provided search results, the general reactivity of ruthenium catalysts with functionalized olefins suggests their potential in this transformation. arabjchem.org Ruthenium catalysts can promote the isomerization of double bonds in allylic systems. nih.gov For example, a ruthenium-based catalytic system can facilitate the isomerization of allylsilanes to vinylsilanes. nih.gov This type of isomerization is a key step in various synthetic methodologies. nih.gov

Carbon-Carbon Bond Formation Reactions

Copper-Catalyzed Diyne Cyclization Involving Dioxolane Intermediates

Copper-catalyzed diyne cyclization has emerged as a powerful method for constructing complex molecular architectures. d-nb.inforesearchgate.netrsc.org In some instances, these reactions can involve intermediates containing a 1,3-dioxolane (B20135) ring. For example, a copper-catalyzed tandem diyne cyclization/unactivated C(sp3)–H insertion reaction has been reported to proceed through a kinetic resolution, affording chiral polycyclic pyrroles. d-nb.info In a related process, a ligand-controlled divergent asymmetric insertion through copper-catalyzed diyne cyclization can lead to the formation of chiral spiro and fused polycyclic pyrroles. nih.gov Under acidic conditions, the 1,3-dioxolane ring in the resulting product can be opened to yield further functionalized molecules. nih.gov These reactions highlight the utility of the dioxolane moiety as a synthetic handle that can be manipulated in subsequent steps. researchgate.netnih.gov

Rearrangement and Fragmentation Chemistry

A notable rearrangement and fragmentation pathway involving a derivative of the 1,3-dioxolane ring system is the retro-cheletropic ene reaction where 2-carbena-1,3-dioxolane acts as a chelefuge (a fragment eliminated in a cheletropic reaction). researchgate.net This unique tandem process is observed in N-[β-(hetero)arylvinyl] ketenimines and carbodiimides that have a strategically positioned 1,3-dioxolane function. researchgate.net

The reaction sequence commences with a 6π electrocyclic ring closure, which is then followed by the rare retro-cheletropic ene reaction, leading to the extrusion of 2-carbena-1,3-dioxolane. researchgate.net Computational studies using Density Functional Theory (DFT) methods have provided support for this mechanistic pathway. researchgate.net These studies suggest that the low energy barrier for the retro-cheletropic step is attributed to the simultaneous recovery of aromaticity in two rings. researchgate.net

Table 2: Key Aspects of the Retro-Cheletropic Ene Reaction

| Feature | Description |

| Reaction Type | Tandem 6π electrocyclic ring closure and retro-cheletropic ene reaction. researchgate.net |

| Key Intermediate | A five-membered cyclic transition state. globalauthorid.com |

| Driving Force | Simultaneous recovery of aromaticity and exergonic decomposition of the chelefuge. researchgate.net |

| Chelefuge | 2-Carbena-1,3-dioxolane. researchgate.net |

| Decomposition Products | Carbon dioxide and ethylene (B1197577). researchgate.net |

Advanced Applications in Materials Science and Biomedical Fields

Polymeric Materials Development

2-Vinyl-1,3-dioxolane serves as a versatile building block in polymer science, enabling the synthesis of specialty polymers with tailored architectures and properties. Its ability to undergo polymerization through multiple pathways provides significant control over the final material characteristics.

As a monomer, this compound is notable for its capacity to polymerize via several distinct mechanisms, a characteristic that allows for the creation of polymers with complex, multifunctional structures. The polymerization can be initiated through cationic or free-radical pathways, leading to materials with enhanced thermal stability and mechanical strength.

Research, particularly using Lewis acid initiators, has shown that the polymerization of 2-vinyl-1,3-dioxolanes can proceed through at least three different routes simultaneously. researchgate.net This competition between pathways is a key feature of its polymerization behavior.

The primary polymerization mechanisms include:

1,2-Addition Polymerization: This is a conventional vinyl polymerization pathway where the reaction occurs across the exocyclic double bond. The 1,3-dioxolane (B20135) ring remains intact as a pendant group along the polymer backbone.

Acetal (B89532) Ring-Opening Polymerization: In this mechanism, one of the carbon-oxygen bonds within the dioxolane ring cleaves, incorporating the ring structure into the main polymer chain. researchgate.net Photopolymerization has been shown to induce this type of ring-opening.

Rearrangement and Ring-Opening: This is a more complex pathway where the ring-opening process is accompanied by a molecular rearrangement. researchgate.net Studies of low-temperature (-78°C) cationic polymerization have revealed that this process can form ester units, specifically -O(CH2)4CO-, within the polymer chain. This is proposed to occur through a hydride-shift followed by the ring-opening of a carbonium ion species of the dioxolane. semanticscholar.org

These varied propagation methods allow for the synthesis of specialty polymers with a combination of structural units, offering a route to materials with precisely engineered properties. researchgate.net

| Polymerization Mechanism | Description | Resulting Structure |

| 1,2-Addition | Polymerization proceeds through the vinyl group. | Polymer backbone with intact pendant 1,3-dioxolane rings. |

| Acetal Ring-Opening | Cleavage of a C-O bond in the dioxolane ring. | Dioxolane ring structure is incorporated into the polymer backbone. researchgate.net |

| Rearrangement & Ring-Opening | Hydride-shift followed by ring-opening. | Forms ester units, such as -O(CH2)4CO-, within the polymer chain. researchgate.netsemanticscholar.org |

Beyond creating homopolymers, this compound is utilized in copolymers to build functional polymer backbones designed for specific, advanced applications. A notable example is its use in creating reactive polymer composites for energy storage devices.

Electrochemical Energy Storage Applications

In the field of electrochemical energy storage, this compound is part of an innovative strategy to enhance the stability and performance of next-generation lithium metal batteries. Its application moves beyond that of a conventional liquid electrolyte additive.

Instead of being used as a simple solvent or a film-forming additive mixed into a liquid electrolyte, this compound is a key component of a reactive polymer composite used to pre-form an artificial Solid Electrolyte Interphase (SEI) on the lithium metal anode. osti.govresearchgate.net This represents a molecular-level design approach to proactively build a stable SEI, rather than relying on the traditional method of SEI formation through electrolyte decomposition during the initial battery cycles. osti.gov

This artificial SEI, derived from the poly(vinylsulfonyl fluoride-ran-2-vinyl-1,3-dioxolane) composite, is engineered to have superior chemical and mechanical properties compared to conventional SEIs. psu.edursc.org

The primary documented benefit of using a this compound-based reactive polymer is the creation of a highly stable SEI that effectively suppresses the continuous consumption of the liquid electrolyte during battery operation. osti.govresearchgate.net This is particularly critical for achieving long cycle life in high-energy-density batteries that must operate under lean electrolyte conditions (where the volume of electrolyte is minimized). osti.gov By preventing electrolyte loss, the polymer-derived SEI enables stable cycling of high-voltage (4V) cells for over 200 cycles under practical conditions, including limited lithium excess and high areal capacity. osti.gov While a stable SEI is fundamentally important for performance across all temperatures, the research focus has been on enabling stability under lean electrolyte conditions rather than specifically on low-temperature performance enhancement.

The SEI formation mechanism involving the this compound copolymer is fundamentally different from that in conventional lithium-ion batteries.

Conventional SEI Formation: The SEI forms in situ from the reductive decomposition of solvents and salts in the liquid electrolyte on the anode surface during the first charge cycle. This process can be difficult to control, often resulting in a heterogeneous SEI that is prone to cracking and reformation, leading to continuous electrolyte consumption. osti.govnih.gov

Artificial SEI Formation with Reactive Polymer:

Pre-application: A reactive polymer composite, specifically poly(vinylsulfonyl fluoride-ran-2-vinyl-1,3-dioxolane)-graphene oxide (P(SF-DOL)-GO), is applied to the lithium metal anode surface as a precursor. researchgate.netosti.gov

Initial Chemical Reaction: The reactive groups within the polymer composite react directly with the lithium metal, passivating the surface and blocking the liquid electrolyte from direct contact. psu.eduosti.gov

Electrochemical Decomposition: The attached polymer subsequently decomposes electrochemically on-site to form the final, stable SEI components. psu.eduosti.gov

The resulting artificial SEI is a dense, polymer-inorganic composite. rsc.org Its composition is primarily polymeric lithium salts embedded with nanoparticles of lithium fluoride (LiF) and mechanically reinforcing graphene oxide nanosheets. osti.govrsc.org This engineered structure provides excellent passivation, homogeneity, and mechanical strength, preventing dendrite formation and enabling stable, high-efficiency battery cycling. psu.eduosti.gov

| Feature | Conventional SEI Formation | Artificial SEI (from P(SF-DOL)-GO) |

| Source Material | Liquid electrolyte (solvents, salts) nih.gov | Pre-applied reactive polymer composite osti.gov |

| Formation Process | Uncontrolled decomposition during first cycle osti.gov | Controlled chemical and electrochemical decomposition of the polymer precursor psu.edu |

| Composition | Heterogeneous mix of organic and inorganic lithium salts researchgate.net | Homogeneous polymer-inorganic composite with polymeric Li salts, LiF nanoparticles, and GO nanosheets osti.govrsc.org |

| Primary Outcome | Passivates anode but can be unstable, leading to electrolyte consumption nih.gov | Forms a stable, robust, and dense layer that minimizes electrolyte consumption and enables cycling under lean conditions osti.govresearchgate.net |

Role as Electrolyte Additives in Lithium-Ion Batteries

Impact on Interfacial Resistance and Cycle Life

The interface between the electrode and the electrolyte is a critical determinant of a battery's performance, influencing its efficiency, longevity, and safety. The formation of a stable Solid Electrolyte Interphase (SEI) is paramount. Compounds similar to this compound, such as 4-Vinyl-1,3-dioxolane-2-one (VEC), are known to function as highly effective film-forming additives. shuangjuenergy.cominnospk.com It is believed that the vinyl group of these molecules can polymerize on the electrode surface. nasa.govtechbriefs.com

This polymerization process forms a thin, dense, and stable SEI layer on the anode. shuangjuenergy.cominnospk.com This protective film is crucial as it physically separates the electrode from the liquid electrolyte, preventing the continuous decomposition of the electrolyte and the co-insertion of solvent molecules into the anode structure (e.g., graphite), which can cause exfoliation and capacity loss. shuangjuenergy.cominnospk.com By creating a stable and ionically conductive SEI, the additive minimizes side reactions, leading to a significant reduction in interfacial resistance. mdpi.com This, in turn, enhances the charge-discharge efficiency and dramatically improves the long-term cycling stability of the battery. shuangjuenergy.com Research on VEC has shown that its inclusion can increase the retained discharge capacity from 68.8% to 84.8% after multiple cycles. innospk.com

In-Situ Polymerized Solid-State Electrolytes

A promising strategy to overcome the safety and stability issues of liquid electrolytes is the development of solid-state electrolytes (SSEs). In-situ polymerization, where a liquid monomer is polymerized directly within the battery cell, is an effective method to ensure intimate contact between the electrolyte and the electrodes, thereby minimizing interfacial resistance. mdpi.comnih.gov

The polymerization of 1,3-dioxolane (DOL), a compound structurally related to this compound, has been extensively studied for creating in-situ polymer electrolytes. rsc.orgrsc.org The ring-opening polymerization of DOL results in Poly(1,3-dioxolane) (PDOL), a polymer electrolyte host with good compatibility with lithium metal anodes. researchgate.netresearchgate.net This compatibility helps to suppress the formation of lithium dendrites—needle-like structures that can cause short circuits—thereby improving the safety and cycle life of lithium metal batteries. researchgate.net The resulting PDOL-based electrolytes combine the advantages of solid electrolytes, such as enhanced safety, with the high interfacial contact characteristic of liquid systems. researchgate.net

While PDOL electrolytes show promise, they often suffer from a relatively narrow electrochemical stability window (ESW), typically around 4.1 V, which limits their use with high-voltage cathodes. researchgate.netnih.gov Furthermore, their ionic conductivity at room temperature can be a limitation. Research has focused on modifying the PDOL network to overcome these issues. One successful approach involves introducing high-voltage stable plasticizers, such as fluoroethylene carbonate (FEC) and succinonitrile, into the polymer network. nih.govacs.org This strategy has been shown to expand the ESW to over 4.4 V while maintaining considerable ionic conductivity. researchgate.netacs.org For instance, a modified PDOL electrolyte achieved an ionic conductivity of 1.95 × 10⁻⁴ S cm⁻¹. nih.govacs.org The incorporation of an ionic liquid like 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide (PP₁₄TFSI) along with FEC has also been shown to synergistically enhance Li-ion transport and stability, enabling robust cycling at voltages as high as 4.45 V. researchgate.netnih.gov

Table 1: Performance of Modified PDOL Electrolytes

| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Electrochemical Window (V) | Key Finding |

| Pristine PDOL | Variable | ~4.1 researchgate.netnih.gov | Good Li-metal compatibility but limited voltage. |

| PDOL with FEC/Succinonitrile | 1.95 × 10⁻⁴ researchgate.netnih.govacs.org | 4.43 researchgate.netnih.govacs.org | Plasticizers expand the stability window for high-voltage use. |

| PDOL with FEC/PP₁₄TFSI | Not specified | 4.45+ researchgate.netnih.gov | Ionic liquid improves interfacial contact and high-voltage stability. |

| P-DOL with LiDFOB initiator | 1.12 × 10⁻⁴ (at -20 °C) mdpi.com | 4.8 mdpi.com | Bifunctional salt acts as an initiator and improves high-voltage stability. |

Lithium-sulfur (Li-S) batteries are a next-generation technology with a very high theoretical energy density. However, they are plagued by the "polysulfide shuttle" effect, where soluble lithium polysulfide intermediates dissolve into the electrolyte and migrate to the lithium anode, leading to active material loss and rapid capacity decay. nih.govnih.govrsc.org The formation of a protective polymer layer on the sulfur cathode via in-situ polymerization of DOL has been demonstrated as an effective strategy to mitigate this issue. researchgate.net This polymer barrier physically blocks the diffusion of polysulfides, trapping them within the cathode structure where they can be reutilized during subsequent cycles. nih.gov This approach significantly improves the cycling stability and Coulombic efficiency of Li-S cells.

The mechanical and electrochemical properties of the in-situ formed electrolyte are dictated by the structure of the polymer network. The presence of the vinyl group in this compound offers a significant advantage for designing robust networks. While the dioxolane ring can undergo ring-opening polymerization, the vinyl group can participate in a separate polymerization reaction, such as free-radical polymerization. researchgate.net This allows for the creation of a cross-linked polymer network, which would exhibit superior mechanical strength and dimensional stability compared to the linear chains of PDOL. Furthermore, additives can be used not only to catalyze the polymerization but also to contribute to the formation of a more robust and stable SEI, further enhancing the electrolyte's performance. rsc.org

Surface Functionalization of Electrode Materials

Beyond forming the bulk electrolyte, this compound can be used for the direct surface functionalization of electrode materials. As noted, the vinyl group can be polymerized to form a thin, conformal coating on the surface of anode or cathode particles. nasa.govtechbriefs.com This is a bottom-up approach to creating an artificial SEI or a cathode-electrolyte interphase (CEI) with tailored properties. This protective layer can passivate the electrode surface, preventing undesirable side reactions with the electrolyte, which is particularly important for high-voltage cathodes that are prone to oxidizing conventional electrolytes. nasa.govproquest.com The ability of DOL to polymerize at voltages above 4 V has been exploited to create a protective polyether-based layer on high-voltage cathodes, improving their cycling performance. researchgate.net This surface functionalization strategy is a key method for stabilizing the electrode-electrolyte interface and enabling the use of next-generation, high-energy-density electrode materials. google.com

Biomedical and Pharmaceutical Research

The inherent reactivity of the vinyl group, combined with the stable cyclic acetal of the dioxolane ring, makes this compound a valuable building block in biomedical and pharmaceutical research. Scientists are leveraging these characteristics to design and synthesize a new generation of materials for targeted drug delivery and advanced therapeutic applications.

The 1,3-dioxolane ring is a structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antifungal, antibacterial, antiviral, and antineoplastic activities. nih.gov The synthesis of new derivatives based on this scaffold is a subject of ongoing research to discover compounds with enhanced efficacy and novel mechanisms of action.

While the broader class of 1,3-dioxolanes has been extensively studied, the synthesis of non-polymeric, biologically active small molecules derived directly from this compound is not widely documented in publicly available research. The primary focus of the scientific literature has been on the polymerization of this monomer to create functional macromolecules. However, the potential for the vinyl group of this compound to undergo various chemical transformations opens up possibilities for creating a diverse library of small molecule derivatives. These could be explored for a range of biological activities, building upon the known therapeutic potential of the 1,3-dioxolane core.

A significant area of research involving this compound is in the development of functional copolymers for anticancer therapies. By copolymerizing this compound with other monomers, researchers can create macromolecules with specific properties, such as biocompatibility, biodegradability, and the ability to carry and release therapeutic agents in a controlled manner.

One of the most promising copolymers of this compound is its alternating copolymer with maleic anhydride (B1165640), Poly(maleic anhydride-alt-2-vinyl-1,3-dioxolane). This copolymer serves as a versatile platform for the development of anticancer agents due to the reactive anhydride groups, which can be readily modified to attach drugs or targeting moieties.

Research has demonstrated that this copolymer and its derivatives exhibit cytotoxic effects against cancer cell lines. The synthesis of Poly(maleic anhydride-alt-2-vinyl-1,3-dioxolane) is typically achieved through complex-radical alternating copolymerization. The resulting polymer's structure and composition can be characterized using various analytical techniques, including FTIR-ATR and NMR spectroscopy. The cytotoxic effects of these copolymers have been investigated against cell lines such as HeLa, with studies indicating their potential as anticancer agents.

A particularly innovative application of Poly(maleic anhydride-alt-2-vinyl-1,3-dioxolane) is in the development of organoboron-containing copolymers for Boron Neutron Capture Therapy (BNCT). BNCT is a non-invasive cancer therapy that uses a boron-containing compound that preferentially accumulates in tumor cells. When irradiated with a neutron beam, the boron-10 atoms capture neutrons and undergo a nuclear reaction that releases high-energy particles, leading to the selective destruction of cancer cells.

Researchers have synthesized novel organoboron amide and ester branched derivatives of Poly(maleic anhydride-alt-2-vinyl-1,3-dioxolane). researchgate.net These derivatives are created by the amidolysis of the parent copolymer with compounds like 2-aminoethyldiphenylboronate. researchgate.net The resulting organoboron copolymers have been shown to interact with cancer cells and exhibit cytotoxicity. researchgate.net Further modification, such as grafting with poly(ethylene oxide) (PEO), can enhance biocompatibility. researchgate.net Studies on the interaction of these organoboron copolymers with HeLa cancer cells and L929 fibroblast (normal) cells have shown that the cytotoxicity can be modulated by these chemical modifications. researchgate.net The results from these studies suggest that PEO-branched derivatives of these organoboron copolymers have the potential to be used as therapeutic agents in cancer chemotherapy and BNCT. researchgate.net

Analytical and Characterization Methodologies in 2 Vinyl 1,3 Dioxolane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for confirming the molecular structure of 2-Vinyl-1,3-dioxolane. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals corresponding to the vinyl group protons and the dioxolane ring protons. The vinyl protons typically appear as a multiplet in the downfield region (δ 5.85–5.45 ppm), while the dioxolane ring protons are observed as multiplets in the upfield region (δ 4.63–3.58 ppm).

¹³C NMR spectroscopy complements the proton data by identifying the different carbon environments. The spectrum shows distinct peaks for the vinyl carbons (around δ 135.1 ppm and 118.6 ppm), the acetal (B89532) carbon (C2 of the dioxolane ring, around δ 99.18 ppm), and the ether-linked carbons of the dioxolane ring (C4 and C5, around δ 64.94 ppm). rsc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, for instance, confirming the relationship between protons on the vinyl group and the adjacent acetal proton. researchgate.netemerypharma.com An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals to specific atoms in the molecular structure. researchgate.netamazonaws.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 5.85–5.45 (m) | Vinyl Protons (-CH=CH₂) |

| ¹H | 4.63–3.58 (m) | Dioxolane Ring Protons (-OCH₂CH₂O-) |

| ¹³C | 135.1 | Vinyl Carbon (-CH=CH₂) |

| ¹³C | 118.6 | Vinyl Carbon (-CH=CH₂) |

| ¹³C | 99.18 | Acetal Carbon (O-CH-O) |

| ¹³C | 64.94 | Ether Carbons (-OCH₂CH₂O-) |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum displays characteristic absorption bands that serve as a molecular fingerprint. Key absorptions include a peak for the C=C vinyl stretch around 1640 cm⁻¹ and strong bands for the C-O-C ether stretching of the dioxolane ring in the 1080–1120 cm⁻¹ region. The presence of these specific bands confirms the coexistence of both the vinyl and the cyclic acetal moieties in the molecule.

Table 2: Key FTIR Absorption Bands for this compound

Characteristic vibrational frequencies for primary functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1640 | C=C Stretch | Vinyl |

| 1080–1120 | C-O-C Stretch | Ether (Dioxolane Ring) |

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In a typical GC-MS analysis of this compound, the molecule is first separated from other components in a mixture by the gas chromatograph before being ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule (C₅H₈O₂, molecular weight 100.12 g/mol ). guidechem.comsigmaaldrich.com The fragmentation pattern, which shows peaks of lower mass-to-charge ratio, gives additional structural information and helps to confirm the identity of the compound.

Chromatographic Analysis

Chromatographic methods are essential for separating this compound from reactants and by-products, as well as for analyzing the properties of polymers derived from it.

Gas Chromatography (GC) is a vital technique for monitoring the progress of chemical reactions that produce this compound. For instance, in its synthesis from acrolein and ethylene (B1197577) glycol, GC can be used to analyze the composition of the reaction mixture over time. chemicalbook.com A small sample is injected into the GC, where it is vaporized and passed through a capillary column, such as a HP-5 (5%-phenyl)-methylpolysiloxane column. rsc.org Components of the mixture, including unreacted starting materials, the this compound product, and any by-products, are separated based on their boiling points and interactions with the column's stationary phase. chemicalbook.com A detector, commonly a Flame Ionization Detector (FID), quantifies the amount of each separated component, allowing for the calculation of reaction conversion and product purity. rsc.orgchemicalbook.com

When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer. The vinyl group allows the monomer to participate in polymerization, forming poly(this compound). GPC separates polymer chains based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating with polymer standards of known molecular weights, GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. researchgate.net This information is crucial for understanding how reaction conditions affect the polymer's final properties.

Electrochemical Characterization Techniques

Electrochemical techniques are paramount in evaluating the suitability of this compound and its polymers as components in electrochemical devices, such as lithium-ion batteries. These methods probe the material's behavior at the electrode-electrolyte interface, its ionic conductivity, and its stability during battery operation.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique used to investigate the electrochemical behavior of a substance. nih.gov In the context of this compound research, it is employed to determine the electrochemical stability window of electrolytes containing this compound or its polymerized form. The technique involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction processes.

For related vinyl-containing cyclic compounds like 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC), used as a film-forming additive, CV studies show decomposition beginning at approximately 1.35V. shuangjuenergy.com This decomposition is crucial as it leads to the formation of a stable and dense Solid Electrolyte Interphase (SEI) on graphite (B72142) anodes. shuangjuenergy.com This SEI layer is critical for preventing further electrolyte decomposition and improving the charge-discharge efficiency and cycling characteristics of the battery. shuangjuenergy.com Similar CV analyses are applied to electrolytes based on this compound to understand its polymerization potential and its contribution to a stable SEI, which is fundamental to enhancing battery performance.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrochemical properties of materials and their interfaces. electrochemsci.org It measures the impedance of a system over a range of frequencies, allowing for the separation of various electrochemical processes such as electrolyte resistance, charge transfer resistance, and diffusion processes. electrochemsci.org